1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17677798
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 1,6-dimethyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H14N2O2/c1-6-3-4-7-8(5-6)12(2)11-9(7)10(13)14/h6H,3-5H2,1-2H3,(H,13,14) |
| Standard InChI Key | HTVNAVGOEPHTCZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2=C(C1)N(N=C2C(=O)O)C |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Substituent Analysis
The compound’s IUPAC name, 1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, delineates a partially hydrogenated indazole ring system with methyl groups at positions 1 and 6 and a carboxylic acid moiety at position 3 . The molecular formula C₁₀H₁₄N₂O₂ (MW: 194.23 g/mol) confirms a saturation pattern distinct from fully aromatic indazoles, potentially enhancing solubility and metabolic stability .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ | |
| Molecular Weight | 194.23 g/mol | |
| SMILES Notation | CC1(C)CCC2=C(C1)NN=C2C(O)=O | |
| InChI Key | OMXGCIRFKLMDNE-UHFFFAOYSA-N |
The tetrahydroindazole core introduces conformational rigidity, while the carboxylic acid group enables salt formation or hydrogen bonding—a critical feature for target engagement . X-ray crystallography data remain unavailable, but computational models predict a puckered cyclohexene ring fused to the pyrazole moiety.
Synthetic Routes and Methodological Considerations
Purification and Yield Optimization
Chromatographic purification (e.g., silica gel, eluting with hexane/ethyl acetate) is typical for indazole intermediates . Reported yields for related compounds range from 65% to 80%, suggesting similar efficiency for this derivative pending optimized conditions .
Physicochemical and Spectroscopic Properties
Stability and Solubility
The compound’s carboxylic acid group confers pH-dependent solubility, with improved aqueous dissolution at alkaline pH . Storage recommendations (2–8°C) align with instability trends observed in other heterocyclic acids prone to decarboxylation or dimerization.
Spectroscopic Fingerprints
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IR Spectroscopy: Expected peaks include ν(O-H) ~2500–3000 cm⁻¹ (carboxylic acid), ν(C=O) ~1700 cm⁻¹, and ν(N-H) ~3200 cm⁻¹ (indazole) .
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NMR: ¹H NMR in DMSO-d₆ should display methyl singlets (δ ~1.2–1.5 ppm), cyclohexene multiplet protons (δ ~1.8–2.5 ppm), and carboxylic acid proton (δ ~12–13 ppm).
| Exposure Route | First Aid Response | PPE Recommendation |
|---|---|---|
| Inhalation | Move to fresh air; oxygen if needed | N95 respirator |
| Skin Contact | Rinse with water ≥15 minutes | Nitrile gloves, lab coat |
| Eye Contact | Flush eyes with water ≥15 minutes | Safety goggles |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
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Target Deconvolution: High-throughput screening against kinase and receptor panels.
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Prodrug Development: Ester or amide derivatives to enhance bioavailability.
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